2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and evaluated for their biological activities. For instance, 2-aryl(pyrrolidin-4-yl)acetic acids have been found to act as potent agonists of sphingosine-1-phosphate (S1P) receptors, which are important in the regulation of lymphocyte counts in peripheral blood .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For example, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . Similarly, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with anhydrides followed by Michael addition . These methods suggest that the synthesis of "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" could potentially involve similar starting materials and reactions, such as the use of chloroacetic acid and a dichloropyridine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid was determined using single crystal X-ray diffraction, revealing a monoclinic system with specific space group parameters . The molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-Ray data . These studies provide insights into the possible molecular structure of "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid," which may also be characterized by similar techniques to determine its conformation and crystallography.
Chemical Reactions Analysis
The related compounds synthesized in the studies have been involved in various chemical reactions. For example, the formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective . Additionally, [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives were synthesized and tested for antimycobacterial activity, indicating that these compounds can undergo further chemical modifications to yield biologically active derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through elemental analysis, IR spectrum, NMR spectroscopy, and X-ray diffraction . Quantum-chemical calculations were also performed to understand the electronic properties of the compounds . These analyses are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. The same methods could be applied to "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" to determine its properties and suitability for further development.
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPHJNBCRKTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371120 |
Source
|
Record name | [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | |
CAS RN |
80542-50-3 |
Source
|
Record name | [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.